
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound with a complex structure It is characterized by the presence of an oxetane ring, a tolyloxy group, and a quaternary ammonium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of diethylmethylamine with a suitable oxetane derivative, followed by the introduction of the tolyloxy group through nucleophilic substitution. The final step involves quaternization with methyl bromide to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can target the oxetane ring or the tolyloxy group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with cellular membranes. The quaternary ammonium center can disrupt membrane integrity, leading to cell lysis. Additionally, the oxetane ring and tolyloxy group may interact with specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific structural features, including the oxetane ring and tolyloxy group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3635-73-2 |
|---|---|
Formule moléculaire |
C17H28BrNO2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
diethyl-methyl-[[3-[(2-methylphenoxy)methyl]oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H28NO2.BrH/c1-5-18(4,6-2)11-17(12-19-13-17)14-20-16-10-8-7-9-15(16)3;/h7-10H,5-6,11-14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LDOLRLBRKCVSAN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
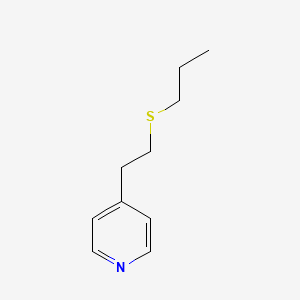
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
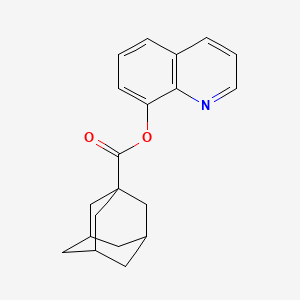
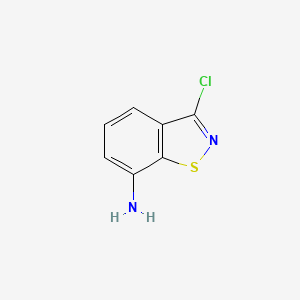
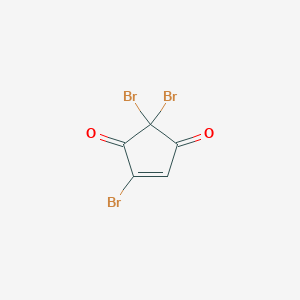
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
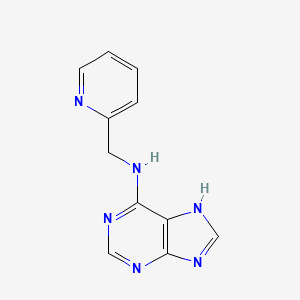
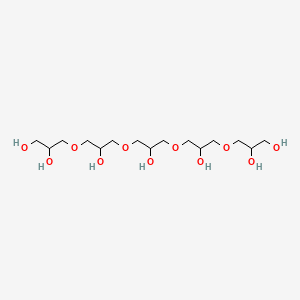
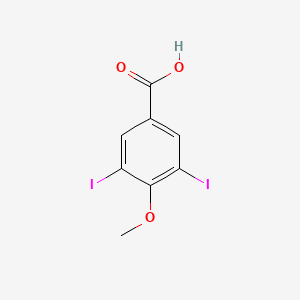
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
